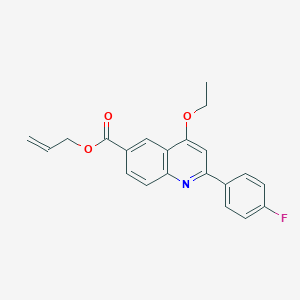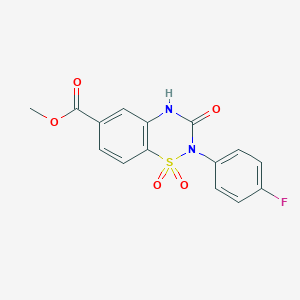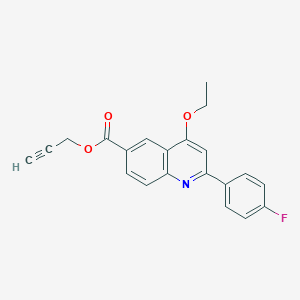![molecular formula C18H15N5O3 B6456305 4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2549030-39-7](/img/structure/B6456305.png)
4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline is a nitrogen-containing heterocyclic compound . It has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . Quinoxaline derivatives have different pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .
Synthesis Analysis
Quinoxalines can be synthesized via many different methods of synthetic strategies . Some of these methods include the cyclocondensation of o-phenylenediamine with glyoxal, oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .Molecular Structure Analysis
Quinoxaline is a heterocyclic compound, meaning it contains atoms of at least two different elements in its rings. In the case of quinoxaline, these elements are carbon and nitrogen .Chemical Reactions Analysis
Quinoxalines can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .科学的研究の応用
Medicinal Chemistry and Drug Development
The quinoxaline moiety has garnered significant attention in medicinal chemistry due to its diverse biological activities. Researchers have explored derivatives of this compound for their potential as:
- Antibiotics : Some quinoxaline-containing drugs, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox, serve as antibiotics in the market .
Organic Electronics and Optoelectronics
The combination of quinoxaline and pyridine moieties makes our compound interesting for organic electronics:
Safety and Hazards
将来の方向性
Quinoxaline derivatives continue to be a subject of extensive research due to their wide range of physicochemical and biological activities . Future research will likely continue to explore new synthetic strategies for quinoxaline derivatives, as well as their potential applications in medicine and other fields .
作用機序
Target of Action
Quinoxaline, a core structure in the compound, is known to have several pharmaceutical applications . Quinoxaline-containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as antibiotics .
Mode of Action
The quinoxaline moiety is known to interact with various biological targets, contributing to its wide range of pharmacological effects .
Biochemical Pathways
Quinoxaline derivatives are known to interact with various biochemical pathways due to their diverse therapeutic uses .
Result of Action
Quinoxaline derivatives are known to have a broad range of biological activities, including antifungal, antibacterial, antiviral, and antimicrobial effects .
特性
IUPAC Name |
4-[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c19-17(24)16-8-12(3-4-20-16)26-13-9-23(10-13)18(25)11-1-2-14-15(7-11)22-6-5-21-14/h1-8,13H,9-10H2,(H2,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCRUMGLHBMUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)OC4=CC(=NC=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({3-[(2,4-dichlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}methyl)benzonitrile](/img/structure/B6456230.png)
![2-{[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine](/img/structure/B6456231.png)
![2-(3,4-dimethoxyphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456245.png)


![2-(4-acetylphenyl)-4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456256.png)

![2-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6456275.png)
![ethyl 1-{[3-(methoxycarbonyl)phenyl]methyl}-4-oxo-7-(propan-2-yl)-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6456276.png)

![6-fluoro-N-[(4-fluorophenyl)methyl]-7-(1H-imidazol-1-yl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B6456296.png)
![2-[(1S,9R,11R,12R)-14-methyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl]phenol](/img/structure/B6456301.png)
![2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6456313.png)
![2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6456320.png)